Home > Products > Screening Compounds P77421 > Caspase-8 Inhibitor II
Caspase-8 Inhibitor II -

Caspase-8 Inhibitor II

Catalog Number: EVT-13859230
CAS Number:
Molecular Formula: C30H43FN4O11
Molecular Weight: 654.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caspase-8 Inhibitor II, with the chemical identifier CAS 210344-98-2, is a potent, cell-permeable, irreversible inhibitor specifically targeting caspase-8 and granzyme B. This compound is notable for its ability to inhibit apoptosis induced by influenza virus in HeLa cells, highlighting its potential in biological research and therapeutic applications. The compound is also known by synonyms such as Z-IE(OMe)TD(OMe)-FMK and Granzyme B Inhibitor III .

Source

Caspase-8 Inhibitor II is commercially available from suppliers like Merck Millipore under the brand Calbiochem. It is synthesized for research purposes, particularly in studies involving apoptosis and immune responses .

Classification

Caspase-8 Inhibitor II falls under the category of synthetic caspase inhibitors, which are further classified into two main types: initiator caspases (such as caspase-8) and effector caspases (like caspase-3). This inhibitor is primarily utilized in experimental settings to dissect the role of caspases in cellular processes, particularly in apoptosis .

Synthesis Analysis

Methods

The synthesis of Caspase-8 Inhibitor II involves several key steps that ensure the production of a high-purity compound. The process typically begins with the formation of a protected tripeptide analog through various chemical reactions, including selective hydrolysis and esterification. For instance, an α-benzyloxycarbonyl-glutamyl-succinyl ester is treated to yield the desired diol, which undergoes further modifications to create the final product .

Technical Details

The synthetic route may include:

  1. Protection of Functional Groups: Initial compounds are protected to prevent unwanted reactions.
  2. Selective Hydrolysis: Specific groups are hydrolyzed while leaving others intact.
  3. Esterification: The introduction of ester groups enhances solubility and bioactivity.
  4. Final Deprotection: The protective groups are removed to yield Caspase-8 Inhibitor II in its active form.

These steps require careful control of reaction conditions to achieve optimal yields and purity levels exceeding 95% .

Molecular Structure Analysis

Structure

The molecular formula for Caspase-8 Inhibitor II is C₃₀H₄₃FN₄O₁₁. Its structure features a peptide sequence represented as Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH₂F*, which indicates specific substitutions that enhance its inhibitory activity against caspases .

Data

The compound's empirical data includes:

  • Molecular Weight: Approximately 585.7 g/mol
  • Solubility: It is soluble in dimethyl sulfoxide, facilitating its use in biological assays.
Chemical Reactions Analysis

Reactions

Caspase-8 Inhibitor II primarily acts through covalent modification of the active site cysteine residue in caspase-8. This irreversible binding prevents the enzyme from cleaving its substrates, effectively inhibiting its function.

Technical Details

The interactions involve:

  1. Formation of a Thiohemiacetal: The inhibitor forms a stable complex with the active site cysteine (Cys360), blocking substrate access.
  2. Hydrogen Bonding: Key interactions stabilize the inhibitor within the active site, enhancing specificity and potency against caspase-8 .
Mechanism of Action

Process

Caspase-8 plays a crucial role in initiating apoptosis through its proteolytic activity. Caspase-8 Inhibitor II disrupts this process by binding to the enzyme's active site, thus preventing it from executing its apoptotic functions.

Data

Studies indicate that this inhibitor can effectively block apoptosis induced by various stimuli, including viral infections, by maintaining cellular integrity during stress conditions . Its mechanism involves:

  • Inhibition of Caspase Activation: By preventing cleavage events that lead to cell death.
  • Impact on Signaling Pathways: Altering downstream signaling cascades related to apoptosis and inflammation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Not specified but generally stable under standard laboratory conditions.

Chemical Properties

  • Stability: The compound exhibits good stability under physiological conditions but requires careful handling due to its reactive nature.
  • Cell Permeability: Highly cell-permeable, allowing effective intracellular delivery for experimental applications .
Applications

Caspase-8 Inhibitor II is primarily used in scientific research settings for:

  • Studying Apoptosis: Understanding mechanisms of programmed cell death and its regulation.
  • Cancer Research: Investigating potential therapeutic strategies targeting apoptotic pathways in tumors.
  • Viral Studies: Exploring the role of caspases in viral-induced cell death and immune responses .

This compound serves as a valuable tool for researchers aiming to dissect complex cellular processes involving caspases and their implications in health and disease.

Molecular Mechanisms of Caspase-8 Inhibition

Caspase-8 in Extrinsic Apoptosis: Role of DISC Formation and FADD Recruitment

Caspase-8 activation initiates extrinsic apoptosis through formation of the Death-Inducing Signaling Complex (DISC). Upon ligation of death receptors (e.g., CD95/Fas or TRAIL-R2), the adaptor protein FADD (Fas-Associated Death Domain) recruits procaspase-8 via homotypic death effector domain (DED) interactions. Within the DISC, procaspase-8 monomers oligomerize into DED filaments, enabling dimerization-induced autocatalytic cleavage. This process activates caspase-8, triggering downstream effector caspases (e.g., caspase-3/7) [1] [6]. Recent studies reveal that TRAIL-R2—but not TRAIL-R1—forms cytosolic platforms during proteasome inhibition, amplifying DISC-independent caspase-8 activation [10]. Caspase-8 Inhibitor II (Z-IETD-FMK) blocks this pathway by covalently binding the catalytic cysteine in caspase-8’s active site, preventing proteolytic maturation [8].

Table 1: Core Components of the DISC and Their Roles in Caspase-8 Activation

ComponentFunctionEffect of Inhibition
Death Receptors (e.g., CD95, TRAIL-R2)Initiate DISC assembly via ligand bindingPrevents receptor platform formation
FADDRecruits procaspase-8 via DED interactionsDisrupts caspase-8 recruitment
Procaspase-8Oligomerizes into DED filaments; undergoes autocleavageIrreversible binding by Z-IETD-FMK blocks activity
c-FLIP isoformsModulate caspase-8 activation (pro- vs. anti-apoptotic)Alters inhibitor efficacy (see Section 1.3)

Structural Basis of Caspase-8 Inhibition: Competitive vs. Allosteric Modulation

Caspase-8 activation requires dimerization and cleavage between its large (p18) and small (p10) subunits. Solution NMR studies show that procaspase-8 exists as an inactive monomer, with the interdomain linker (containing cleavage sites Asp374 and Asp384) sequestered away from the catalytic cleft. Upon dimerization, the linker repositions for intermolecular cleavage, forming the active p10/p18 heterotetramer [3]. Caspase-8 Inhibitor II (Z-IETD-FMK) mimics the substrate recognition sequence Ile-Glu-Thr-Asp (IETD), acting as a competitive irreversible inhibitor. Its fluoromethylketone (FMK) group covalently bonds to the catalytic cysteine (Cys285), while the tripeptide backbone occupies the substrate-binding cleft, blocking access to native substrates [8] [10]. Phosphorylation at Tyr380 (mediated by Src kinases) induces allosteric inhibition by impeding linker cleavage; however, Z-IETD-FMK’s action is independent of this mechanism [3].

Table 2: Structural Mechanisms of Caspase-8 Inhibition

MechanismStructural DeterminantsEffect on Caspase-8
Competitive (Z-IETD-FMK)Covalent bond to Cys285; IETD occupancy of substrate cleftIrreversible active-site blockade
Allosteric (Y380 phosphorylation)Src-mediated Tyr380 phosphorylationPrevents linker cleavage; no effect on dimerization
Dimerization disruptionMutations in DED1/DED2 hydrophobic interfaceAbolishes catalytic activity without inhibitor binding

Interaction with cFLIP Isoforms: Dual Regulatory Effects on Caspase-8 Activation

cFLIP (CASP8 and FADD-like Apoptosis Regulator) isoforms critically modulate caspase-8 activation. cFLIPL (long form) heterodimerizes with procaspase-8 at the DISC, forming an enzymatically active complex that cleaves limited substrates (e.g., RIPK1), but fails to fully activate effector caspases. In contrast, cFLIPS (short form) acts as a dominant-negative inhibitor by preventing caspase-8 dimerization [4] [6]. Caspase-8 Inhibitor II binds caspase-8 within caspase-8/cFLIPL heterodimers, further suppressing residual activity. Notably, small molecules like FLIPins (designed to stabilize caspase-8/cFLIPL heterodimers) increase caspase-8 activity by mimicking the "closed" conformation of the L2′ loop, underscoring the heterodimer’s context-dependent roles [6]. Thus, Z-IETD-FMK efficacy depends on cFLIP expression levels, with high cFLIPS enhancing inhibition [4].

Table 3: cFLIP Isoforms and Their Impact on Caspase-8 Inhibition

cFLIP IsoformStructureEffect on Caspase-8Outcome for Z-IETD-FMK
cFLIPLDEDs + inactive caspase-like domainsForms active heterodimer; partial substrate cleavageSynergistic inhibition
cFLIPSDEDs onlyBlocks DED filament assembly; prevents dimerizationEnhanced efficacy
cFLIPRTruncated DEDsSimilar to cFLIPS; poorly studiedPresumed similar to cFLIPS

Inhibition of Pro-Domain Oligomerization: Disruption of DED Filament Assembly

Procaspase-8 activation hinges on DED-mediated filament assembly, where FADD-bound procaspase-8 recruits additional monomers via DED1-DED2 interactions, forming a unidirectional chain. This oligomerization positions catalytic domains for dimerization and autoactivation [1] [3]. Caspase-8 Inhibitor II disrupts this process via two mechanisms:

  • Direct steric hindrance: Bound Z-IETD-FMK induces conformational shifts in caspase-8’s catalytic domain, destabilizing DED-chain architecture [3].
  • Inhibition of interdomain cleavage: Without cleavage at Asp384, procaspase-8 remains tethered to DED filaments, reducing catalytic efficiency. Mutant caspase-8 (∆E385) lacking the cleavage site forms unstable filaments, sensitizing cells to necroptosis [5]. Size-exclusion chromatography confirms that Z-IETD-FMK treatment dissociates high-molecular-weight DISC complexes (>1 MDa) into inactive monomers [10].

Table 4: Impact of Caspase-8 Inhibitor II on DED Filament Assembly

Assembly StepKey ProcessEffect of Z-IETD-FMK
FADD recruitmentDeath domain binding to activated receptorsNo direct effect
Procaspase-8 recruitmentDED interactions with FADDIndirect disruption via catalytic domain binding
DED chain elongationDED1-DED2 hydrophobic interactionsSteric hindrance from inhibitor-induced conformations
Catalytic domain dimerizationActive-site formation and autocleavageIrreversible blockade of active site

Properties

Product Name

Caspase-8 Inhibitor II

IUPAC Name

methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

Molecular Formula

C30H43FN4O11

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1

InChI Key

PHLCQASLWHYEMX-RBMJUQRSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.